2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Overview
Description
2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound with a unique structural framework that has drawn interest for its potential applications in various scientific fields. This compound's core structure is based on the pyrimidine and pyridine rings, which are common motifs in biologically active molecules.
Mechanism of Action
Target of Action
It is suggested that the compound may be used in the synthesis of a parp inhibitor . PARP (Poly ADP-ribose polymerase) is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Biochemical Pathways
The compound may affect the DNA repair pathway due to its potential role as a PARP inhibitor. By inhibiting PARP proteins, it could prevent the repair of single-strand DNA breaks. This could lead to the accumulation of DNA damage, potentially causing cell death .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential role as a PARP inhibitor. By inhibiting PARP proteins, it could disrupt DNA repair processes and lead to cell death, particularly in cancer cells that are heavily reliant on PARP for survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves the reaction of appropriate substituted benzylamines with suitable pyrido[3,4-d]pyrimidine precursors. The key steps often include cyclization reactions under specific conditions that favor the formation of the tetrahydropyrido[3,4-d]pyrimidinone core.
Common reaction conditions involve using catalysts like Lewis acids, bases, and sometimes transition metals to facilitate the necessary ring closure and functional group transformations.
Industrial Production Methods
Industrially, the synthesis might be scaled up using flow chemistry techniques to enhance yield and reproducibility. High-pressure and high-temperature reactors might be employed to ensure complete conversion and purity of the desired compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions where the tetrahydropyrido ring can be oxidized to form additional functional groups.
Reduction: : The compound's potential to undergo reduction can lead to the formation of more simplified structures, potentially yielding biologically active derivatives.
Substitution: : It can participate in nucleophilic substitution reactions where the amino group can be modified to introduce a variety of side chains and functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions.
Major Products
Major products from these reactions include various derivatives with altered electronic and steric properties, which may have enhanced biological or chemical activity.
Scientific Research Applications
Chemistry
Biology and Medicine
In medicinal chemistry, it is explored for its potential as a lead compound in the development of drugs, particularly due to its ability to interact with biological targets.
It has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties, owing to its interaction with specific enzymes and receptors.
Industry
Beyond pharmaceuticals, its derivatives might find uses in agrochemicals and as intermediates in the synthesis of more complex organic compounds.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Compared to other pyrimidine-based compounds, 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is unique in its ability to form stable tetrahydropyrido rings, which can significantly enhance its biological activity.
Similar compounds like 2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one lack the benzyl substitution, which can reduce their efficacy in certain biological applications.
List of Similar Compounds
2-Amino-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
2-Amino-7-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
2-Amino-7-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
That’s a lot to digest! This should give you a thorough understanding of this fascinating compound and its relevance in various scientific contexts.
Properties
IUPAC Name |
2-amino-7-benzyl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c15-14-16-12-9-18(7-6-11(12)13(19)17-14)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H3,15,16,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMEXIJNZOGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)N)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487034 | |
Record name | 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62458-92-8 | |
Record name | 2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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